

Physicochemical properties of (2-Chloro-4-nitrophenoxy)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Chloro-4-nitrophenoxy)acetic acid

Cat. No.: B1296032

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **(2-Chloro-4-nitrophenoxy)acetic acid**

This technical guide provides a comprehensive overview of the physicochemical properties of **(2-Chloro-4-nitrophenoxy)acetic acid**, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations of key workflows.

Compound Identification and Properties

(2-Chloro-4-nitrophenoxy)acetic acid is a chemical compound with the molecular formula $C_8H_6ClNO_5$.^[1] It is identified by the CAS Number 5037-04-7.^[1] This compound belongs to the class of phenoxyacetic acids, which are known for various biological activities.

Physicochemical Data Summary

The core physicochemical properties of **(2-Chloro-4-nitrophenoxy)acetic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source
IUPAC Name	(2-chloro-4-nitrophenoxy)acetic acid	N/A
Synonyms	2-(2-chloro-4-nitrophenoxy)ethanoic acid; NSC 124419	[1]
CAS Number	5037-04-7	[1]
Molecular Formula	C ₈ H ₆ CINO ₅	[1]
Molecular Weight	231.59 g/mol	[1]
Boiling Point	413.2°C at 760 mmHg	[1]
Density	1.56 g/cm ³	[1]
Flash Point	203.7°C	[1]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of organic compounds like **(2-Chloro-4-nitrophenoxy)acetic acid**.

Determination of Melting Point

The melting point is a critical physical property used for identification and purity assessment of a solid compound.[\[2\]](#) A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.

Methodology (Capillary Method):

- **Sample Preparation:** A small amount of the dry, powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[\[3\]](#)[\[4\]](#)
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[\[3\]](#) This assembly is then placed in a heating bath (e.g., oil bath in a Thiele tube or a metal block in a Mel-Temp apparatus).

- Heating: The apparatus is heated slowly, typically at a rate of about 2°C per minute, especially when approaching the expected melting point. Constant stirring of the heating medium is essential for uniform temperature distribution.[3]
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5]

Determination of Solubility

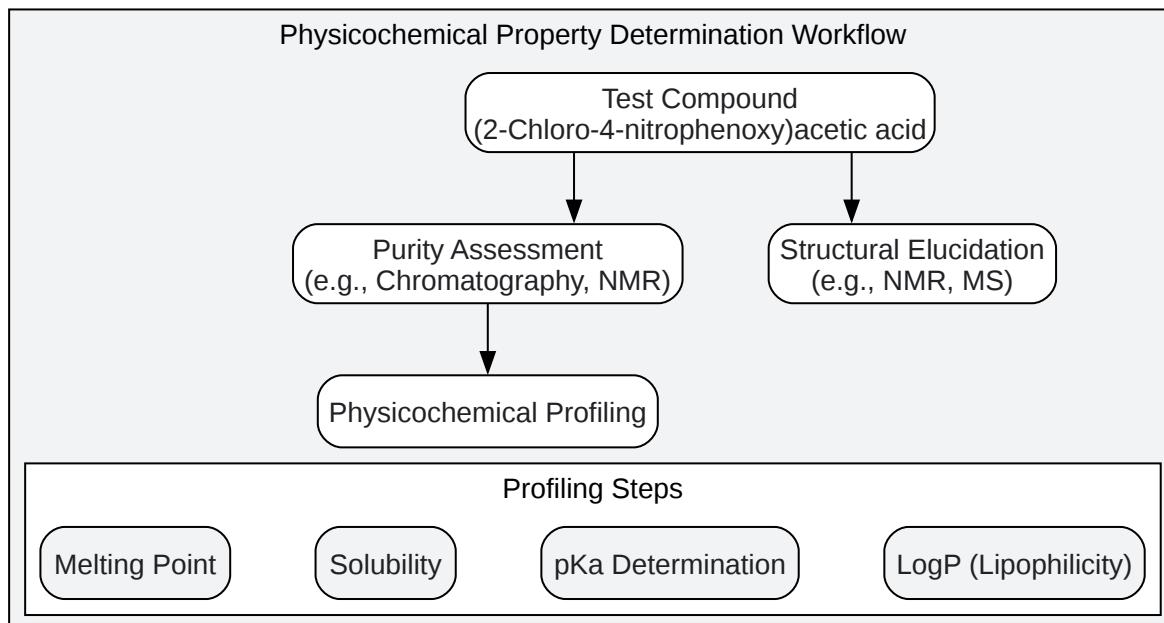
Solubility tests provide valuable information about the functional groups present in a compound.[6] The principle "like dissolves like" is a fundamental guideline, where polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Methodology:

- Initial Test in Water: Place approximately 10 mg of the solid compound in a small test tube. Add 0.5 mL of water in portions, shaking vigorously after each addition.[6][7] Observe if the compound dissolves to form a homogeneous solution.[7]
- pH Test (if water-soluble): If the compound dissolves in water, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[7][8] As an acetic acid derivative, **(2-Chloro-4-nitrophenoxy)acetic acid** is expected to be acidic.
- Tests in Acidic and Basic Solutions (if water-insoluble):
 - 5% NaOH Test: If the compound is insoluble in water, test its solubility in a 5% aqueous sodium hydroxide solution. Carboxylic acids and phenols, which are weak acids, will react with a strong base like NaOH to form soluble salts.[6][8]
 - 5% NaHCO₃ Test: Test the compound's solubility in a 5% aqueous sodium bicarbonate solution. Stronger acids like carboxylic acids will react with the weak base NaHCO₃, while weaker acids like most phenols will not.[6][8]
 - 5% HCl Test: If the compound is insoluble in water and basic solutions, test its solubility in 5% hydrochloric acid. This identifies basic compounds like amines.[6][9]

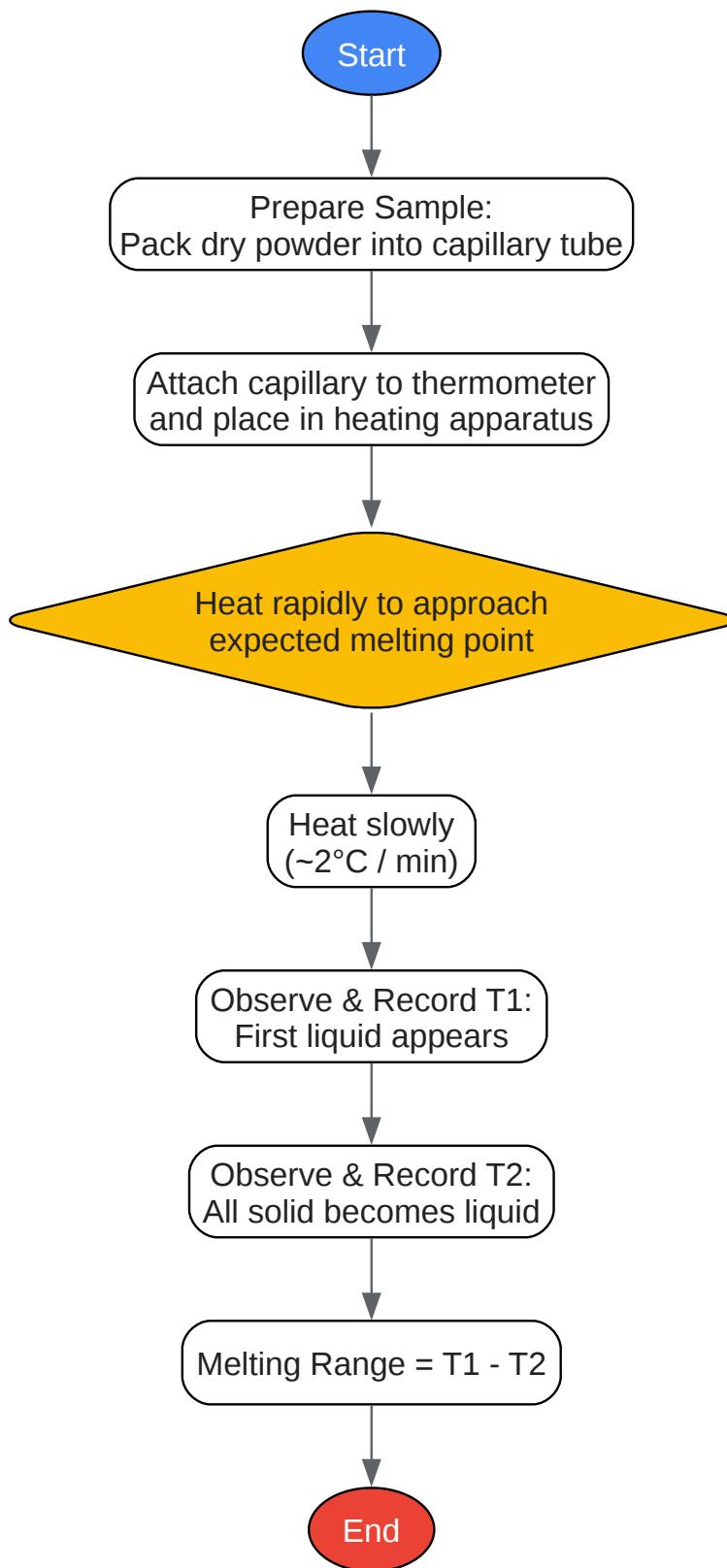
Determination of pKa

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution.[\[10\]](#) Several methods can be employed for its determination.

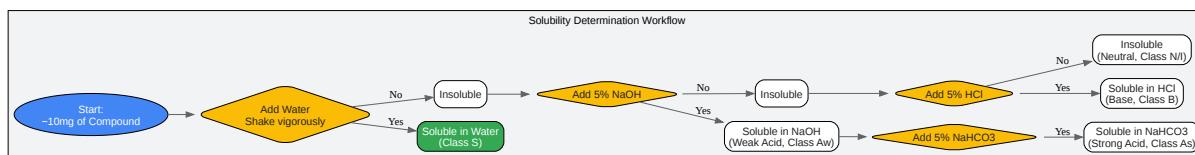

Methodology (Potentiometric Titration):

- Solution Preparation: A precise amount of the pure compound is dissolved in a suitable solvent (often a water-cosolvent mixture if solubility is low) to create a solution of known concentration.
- Titration: A standard solution of a strong base (e.g., NaOH) is added to the acidic solution in small, measured increments.
- pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.
- Data Analysis: A titration curve is generated by plotting the measured pH against the volume of base added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized by the base.[\[11\]](#) This method is highly accurate but requires a sufficient quantity of the pure compound.[\[11\]](#)

Other methods include spectrophotometry, which measures changes in UV-Vis absorbance at different pH levels, and conductometry, which measures changes in the solution's conductivity.[\[11\]](#)


Visualizations

The following diagrams illustrate the logical workflows for the characterization and experimental determination of the physicochemical properties of **(2-Chloro-4-nitrophenoxy)acetic acid**.


[Click to download full resolution via product page](#)

Caption: General workflow for physicochemical characterization.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for melting point determination.

[Click to download full resolution via product page](#)

Caption: Logical workflow for solubility classification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-chloro-4-nitrophenoxy)acetic acid | CAS 5037-04-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. pennwest.edu [pennwest.edu]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. The pKa in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Physicochemical properties of (2-Chloro-4-nitrophenoxy)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296032#physicochemical-properties-of-2-chloro-4-nitrophenoxy-acetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com